![molecular formula C21H19N3O4S2 B2967267 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 681158-56-5](/img/structure/B2967267.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. It contains an indeno[1,2-d]thiazol-2-yl group, a morpholinosulfonyl group, and a benzamide group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc. Unfortunately, without specific data, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Electrochemical and Quantum Chemical Studies
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and related benzimidazole derivatives have been studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid solution. These compounds were found to increase in inhibition efficiency with concentration and decrease with temperature rise. Electrochemical, thermodynamic, and quantum chemical analyses were employed to evaluate the effectiveness and mechanism of these inhibitors, demonstrating their potential in corrosion resistance applications (Yadav et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, has revealed significant antimicrobial, anti-inflammatory, and psychotropic activities. These studies highlight the compounds' marked sedative actions, high anti-inflammatory efficacy, and selective cytotoxic effects against tumor cell lines, showcasing their potential in pharmaceutical applications (Zablotskaya et al., 2013).
Antitumor Properties
Recent studies have synthesized new derivatives similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, exhibiting promising antitumor properties. These compounds have been evaluated within the National Cancer Institute's Developmental Therapeutic Program, indicating their potential as novel anticancer agents (Horishny et al., 2020).
Gastrokinetic Agents
Compounds incorporating the morpholinyl moiety, similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been investigated for their gastrokinetic activity. These studies focus on the effects on gastric emptying, with specific derivatives showing potent in vivo activity. This research contributes to the development of more effective treatments for gastrointestinal motility disorders (Kato et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c25-20(23-21-22-19-17-4-2-1-3-15(17)13-18(19)29-21)14-5-7-16(8-6-14)30(26,27)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYPADWFDNLYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
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